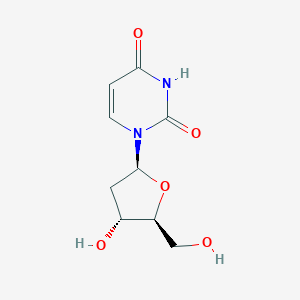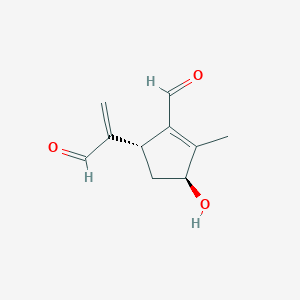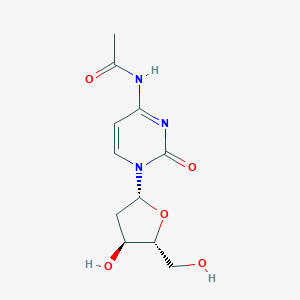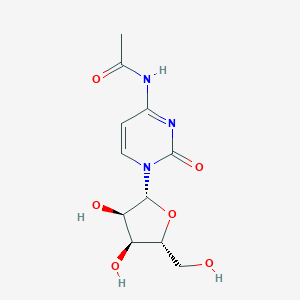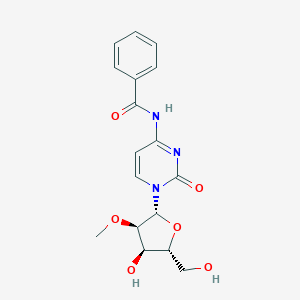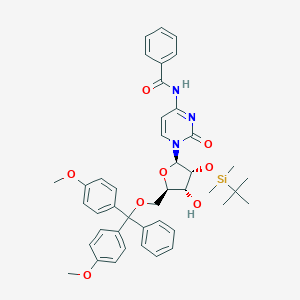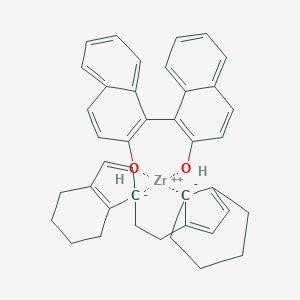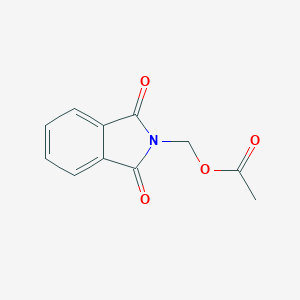
(1,3-Dioxoisoindolin-2-yl)methyl acetate
Descripción general
Descripción
“(1,3-Dioxoisoindolin-2-yl)methyl acetate” is an organic compound with the CAS Number: 5493-24-3 and a molecular weight of 219.2 . It is a solid at room temperature .
Physical and Chemical Properties The compound has a molecular formula of C11H9NO4 . It has a density of 1.4±0.1 g/cm^3, a boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its LogP is 1.13 .
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound has been investigated for its anticancer potential using cell line experiments. Some derivatives of this compound were reported to be non-toxic with cytotoxicity levels of ≥ 400 μg/mL, which suggests a promising avenue for further research in cancer treatment .
Anti-HIV Activity
Indole derivatives, including those related to “(1,3-Dioxoisoindolin-2-yl)methyl acetate”, have been studied for their potential as anti-HIV agents. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1 .
Immunomodulatory Effects
Related compounds, such as pomalidomide which shares a similar chemical structure, exhibit immunomodulatory properties. These effects can be beneficial in the development of treatments for immune-related disorders .
Antitumor and Antiangiogenic Properties
Compounds structurally related to “(1,3-Dioxoisoindolin-2-yl)methyl acetate” have shown antitumor effects and antiangiogenic properties, which could be useful in the development of new anticancer therapies .
Synthesis and Reactivity Studies
Recent advancements in the synthesis and reactivity of N-isoindoline-1,3-dione heterocycles provide insights into the chemical behavior of “(1,3-Dioxoisoindolin-2-yl)methyl acetate” and its potential applications in various fields .
Facile Access to Isoindolinone Derivatives
Research has been conducted on the facile access to isoindolinone derivatives through reactions such as the Krapcho decarboxylation reaction. This could open up new pathways for the synthesis of pharmaceuticals and other valuable compounds .
Safety and Hazards
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKNTJVUVGIEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406168 | |
| Record name | ST4144427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindolin-2-yl)methyl acetate | |
CAS RN |
5493-24-3 | |
| Record name | ST4144427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



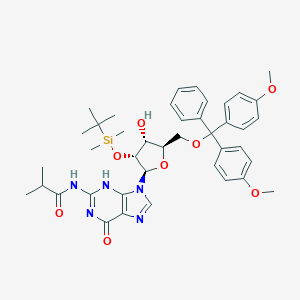
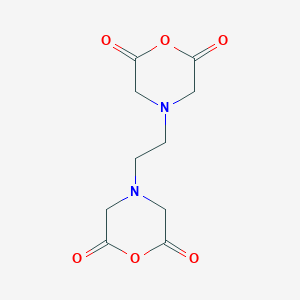

![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
